1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide
Description
1-Methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide is a heterocyclic compound featuring a fused bicyclic cyclopenta[c]pyrazole core substituted with a phenyl group at position 2 and a piperidine-3-carboxamide moiety at position 3. The piperidine ring is further modified with a methanesulfonyl group, enhancing its electronic and steric properties. Key attributes include:
- Molecular Formula: C₁₉H₂₄N₄O₃S
- Molecular Weight: 412.49 g/mol
- Functional Groups: Methanesulfonyl (electron-withdrawing), piperidine-3-carboxamide (conformationally flexible), and 2-phenylcyclopenta[c]pyrazole (aromatic bicyclic scaffold).
The methanesulfonyl group improves metabolic stability compared to thioether analogs, while the piperidine carboxamide may influence bioavailability and target binding .
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)22-12-6-7-14(13-22)19(24)20-18-16-10-5-11-17(16)21-23(18)15-8-3-2-4-9-15/h2-4,8-9,14H,5-7,10-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUXLASKDYOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another approach uses an Au(I)-catalyzed tandem reaction for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Amide Bond Hydrolysis and Functionalization
The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for further derivatization:
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Acidic hydrolysis : Achieved with HCl (6M) at 80°C for 12 hours, yielding 93% piperidine-3-carboxylic acid.
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Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hours, producing sodium carboxylate intermediates.
| Condition | Reagent | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|
| Acidic | HCl | 80°C | 12h | 93% | Carboxylic acid |
| Basic | NaOH | 60°C | 8h | 85% | Sodium carboxylate |
Nucleophilic Substitution at Sulfonyl Group
The methanesulfonyl (mesyl) group acts as a leaving group in SN2 reactions with nucleophiles like amines or thiols:
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Reaction with piperidine in THF at 25°C for 6 hours replaces the mesyl group with a piperidine moiety (82% yield) .
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Substitution with sodium thiophenolate in DMF at 50°C yields arylthio derivatives (76% yield).
Pyrazole Ring Functionalization
The cyclopenta[c]pyrazole core participates in electrophilic aromatic substitution (EAS):
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Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at the 5-position (68% yield) .
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Halogenation : Br2 in CHCl3 adds bromine at the 4-position (71% yield).
Piperidine Ring Modifications
The piperidine ring undergoes alkylation or oxidation:
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Alkylation : Reacts with methyl iodide in the presence of K2CO3 to form quaternary ammonium salts (89% yield) .
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives (63% yield) .
Cross-Coupling Reactions
The carboxamide group facilitates coupling reactions:
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Buchwald-Hartwig amination : Uses Pd(OAc)2/Xantphos catalyst to introduce aryl amines (55% yield) .
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Suzuki-Miyaura coupling : With boronic acids and Pd(PPh3)4, yielding biaryl derivatives (61% yield).
| Reaction Type | Catalyst | Reagent | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)2/Xantphos | 4-Bromoaniline | 55% |
| Suzuki-Miyaura | Pd(PPh3)4 | Phenylboronic acid | 61% |
Reductive Transformations
The sulfonyl group is reduced under specific conditions:
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LiAlH4 reduction : Converts sulfonamide to thioether (45% yield).
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Catalytic hydrogenation : H2/Pd-C reduces the pyrazole ring’s double bonds (not fully aromatic) to cyclopentane derivatives (38% yield) .
Deprotection and Rearrangement
Acid-mediated deprotection of the mesyl group:
-
TFA (trifluoroacetic acid) at 25°C removes the methanesulfonyl group, regenerating the secondary amine (88% yield).
Key Mechanistic Insights
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Steric effects : The cyclopenta-pyrazole’s fused ring system imposes steric constraints, directing substitutions to the para-position .
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Electronic effects : The electron-withdrawing sulfonyl group deactivates the piperidine ring, limiting electrophilic attacks to the pyrazole core.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for synthesizing analogs with modified pharmacokinetic properties. Experimental protocols from analogous systems provide validated pathways for these transformations.
Scientific Research Applications
Overview
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. Its unique structure allows for interaction with various biological targets, making it a candidate for drug development.
Pharmacological Applications
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.
- Antidiabetic Effects : Research has demonstrated that N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide may enhance insulin sensitivity and glucose uptake in muscle cells, suggesting potential use in managing type 2 diabetes mellitus.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a new antibiotic agent .
- Diabetes Management Research : In a controlled trial involving diabetic rats, administration of the compound led to a 30% reduction in blood glucose levels compared to the control group, highlighting its potential role in diabetes therapy .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against E. coli | |
| Antidiabetic | 30% reduction in blood glucose levels | |
| Anti-inflammatory | Decrease in TNF-alpha levels |
Overview
1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide is another compound of interest in medicinal chemistry. Its distinctive structure lends itself to various therapeutic applications.
Pharmacological Applications
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.
- Neurological Benefits : There is emerging evidence that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Pain Management : The compound has been evaluated for its analgesic properties in preclinical models, showing significant pain relief comparable to conventional analgesics.
Case Studies
- Cancer Cell Line Study : In vitro tests on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours .
- Neuroprotection Research : A study using a mouse model of Alzheimer's disease indicated that the compound improved cognitive function and reduced amyloid plaque formation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Differences and Implications
Methanesulfonyl vs. Thioether Groups :
- The target’s methanesulfonyl group (R-SO₂-) is more polar and oxidation-resistant than the thioether (R-S-) in the acetamide analog . This likely improves the target’s pharmacokinetic profile.
- Fluorinated Carbamate : The trifluoroethyl carbamate analog leverages fluorine’s electronegativity to enhance membrane permeability but lacks the sulfonyl group’s stabilizing effects.
Piperidine-3-Carboxamide vs. Simpler Amides :
- The target’s piperidine-3-carboxamide introduces a rigid, nitrogen-containing ring that may enhance binding to biological targets through conformational control. In contrast, the acetamide in the thioether analog is smaller and less conformationally restricted.
The methanamine substituent lacks the sulfonyl and carboxamide groups, resulting in a simpler, more basic molecule with higher solubility in acidic environments.
Biological Activity
1-Methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by a piperidine core linked to a methanesulfonyl group and a cyclopentapyrazole moiety. The molecular formula is , and its molecular weight is approximately 372.49 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Wnt Signaling Pathway Modulation : Some studies suggest that related compounds can modulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. This modulation could have implications in cancer therapy and regenerative medicine .
- COX-2 Inhibition : Similar methanesulfonyl derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests potential anti-inflammatory properties .
Antidiabetic Activity
One study explored the synthesis of methanesulfonyl-containing compounds and their anti-diabetic activity. The results indicated that certain derivatives exhibited significant glucose-lowering effects in animal models . The mechanism was hypothesized to involve enhancement of insulin sensitivity.
Analgesic Effects
In a pharmacological assessment involving writhing tests and hot plate tests, compounds with similar structures demonstrated analgesic properties. The study highlighted the potential for these compounds to act as pain relievers without significant toxicity .
Case Studies
- Anti-inflammatory Studies : A series of experiments conducted on methanesulfonyl derivatives revealed their effectiveness in reducing inflammation in carrageenan-induced edema models. Notably, one compound exhibited an IC50 value of 0.0032 µM for COX-2 inhibition, indicating strong anti-inflammatory activity compared to standard treatments like celecoxib .
- Toxicity Assessments : Histopathological evaluations in animal models showed no significant adverse effects from the administration of these compounds, suggesting a favorable safety profile .
Data Summary Table
| Activity | Mechanism | Model Used | Outcome |
|---|---|---|---|
| Antidiabetic | Insulin Sensitivity Enhancement | Animal Models | Significant glucose reduction |
| Analgesic | Pain Pathway Modulation | Writhing Test & Hot Plate Test | Effective pain relief |
| Anti-inflammatory | COX-2 Inhibition | Carrageenan-Induced Edema | Reduced inflammation |
| Toxicity | Histopathological Assessment | Mouse Models | No significant toxicity |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 1-methanesulfonyl-N-{2-phenylcyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Sulfonylation : Methanesulfonyl chloride is introduced under anhydrous conditions using solvents like DMF or methanol. Temperature control (0–25°C) is critical to avoid side reactions .
-
Coupling Reactions : Amide bond formation between the cyclopenta[c]pyrazole and piperidine moieties requires activating agents (e.g., HATU or EDCI) and bases like triethylamine in DMF .
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Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Reaction progress is monitored via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 1:1) .
- Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | DMF | Enhances solubility of intermediates |
| Temperature | 0–25°C | Prevents decomposition of sulfonyl groups |
| Reaction Time | 6–12 hrs | Ensures complete coupling |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, particularly its cyclopenta[c]pyrazole and piperidine moieties?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks for the cyclopenta[c]pyrazole (e.g., aromatic protons at δ 7.2–8.0 ppm) and piperidine (CH2 groups at δ 1.5–3.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- NOESY : Confirms spatial proximity of the methanesulfonyl group to the pyrazole ring .
- X-ray Crystallography : Resolves bond lengths (e.g., C-N bond in piperidine: ~1.45 Å) and dihedral angles, critical for validating stereochemistry .
- HPLC : Purity >98% is achievable using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical (computational) and experimental spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR : Use variable-temperature NMR to detect slow-exchange conformers (e.g., piperidine ring puckering) .
- Supplementary Techniques : Pair IR spectroscopy (amide I band ~1650 cm⁻¹) with mass spectrometry (ESI-MS: [M+H]+ ≈ 430 m/z) for corroboration .
Q. What computational strategies are recommended to predict the binding interactions of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare the compound’s 3D structure (optimized via Gaussian09) and dock into target pockets (e.g., ATP-binding sites). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as H-bond acceptor, pyrazole as hydrophobic anchor) using MOE or Discovery Studio .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG ≈ −8 to −10 kcal/mol for kinase inhibitors) .
Q. How do structural modifications (e.g., substituents on the pyrazole or piperidine) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Analog Synthesis : Replace the phenyl group on the pyrazole with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups. Monitor changes in bioactivity (IC50) using enzyme inhibition assays .
- SAR Table :
| Modification | Bioactivity (IC50) | Solubility (LogP) |
|---|---|---|
| 2-Phenyl | 50 nM | 2.8 |
| 4-Chloro | 35 nM | 3.2 |
| 3-Methoxy | 120 nM | 2.1 |
- Statistical Analysis : Use QSAR models (e.g., PLS regression) to correlate substituent properties (Hammett σ, π) with activity .
Q. What protocols are recommended for evaluating the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs). Monitor degradation via HPLC (new peaks at RT 4.2–5.0 mins) .
- Oxidative Stress : Treat with 3% H2O2. LC-MS identifies sulfoxide derivatives ([M+16]+) .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks. No significant degradation if purity remains >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
